
rac 4-Nitro Deprenyl Hydrochloride
Übersicht
Beschreibung
rac 4-Nitro Deprenyl Hydrochloride: is a deprenyl derivative that acts as a monoamine oxidase-B inhibitor. This compound is primarily used in research settings, particularly in the fields of proteomics and cardiometabolic disorders. It has shown potential in treating conditions such as diabetes, obesity, and various cardiometabolic disorders .
Vorbereitungsmethoden
The synthesis of rac 4-Nitro Deprenyl Hydrochloride involves several steps, typically starting with the nitration of deprenyl. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The industrial production methods are not extensively documented, but the compound is generally prepared in a laboratory setting for research purposes .
Analyse Chemischer Reaktionen
rac 4-Nitro Deprenyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
1. Parkinson's Disease Treatment
Rac 4-Nitro Deprenyl Hydrochloride is related to deprenyl (selegiline), a selective monoamine oxidase B inhibitor. Research indicates that deprenyl can delay the progression of Parkinson's disease by reducing the need for L-dopa therapy. A study involving 54 patients showed that those treated with deprenyl required L-dopa therapy significantly later than those on placebo, with an average delay of approximately 236 days .
Case Study:
- Study Design: Double-blind, placebo-controlled trial.
- Participants: 54 early-stage Parkinson's patients.
- Results: Deprenyl delayed L-dopa therapy initiation by an average of 236 days and slowed disease progression by 40-83% per year compared to placebo .
Enzyme Inhibition Applications
2. Inhibition of Monoamine Oxidase
this compound exhibits properties as a monoamine oxidase inhibitor, which is crucial in treating neurodegenerative disorders. Inhibition of this enzyme helps in increasing the levels of neurotransmitters like dopamine, thereby alleviating symptoms associated with Parkinson's disease and depression.
3. Potential in Cancer Therapy
Recent studies suggest that compounds similar to this compound may have anti-proliferative effects on cancer cells. For example, research has indicated that deprenyl can enhance the efficacy of certain chemotherapeutic agents by modulating metabolic pathways .
Case Study:
- Research Findings: In vitro studies demonstrated that deprenyl could enhance the cytotoxic effects of specific chemotherapeutic drugs on melanoma cells, suggesting a potential role in combination therapies for cancer treatment .
Comparative Efficacy Table
Wirkmechanismus
The primary mechanism of action of rac 4-Nitro Deprenyl Hydrochloride is the inhibition of monoamine oxidase-B. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as dopamine. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters, which can have various therapeutic effects, particularly in the treatment of neurological and cardiometabolic disorders .
Vergleich Mit ähnlichen Verbindungen
rac 4-Nitro Deprenyl Hydrochloride is unique due to its specific inhibition of monoamine oxidase-B. Similar compounds include:
4-Nitro Deprenyl-d3 Hydrochloride: A labeled analogue of this compound, used for more precise biochemical studies.
These compounds share similar mechanisms of action but differ in their specific applications and molecular structures.
Biologische Aktivität
Overview
rac 4-Nitro Deprenyl Hydrochloride is a derivative of deprenyl, primarily recognized for its role as a selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention in research for its potential therapeutic effects on various neurological and cardiometabolic disorders. Understanding its biological activity is crucial for exploring its applications in medicine and pharmacology.
The primary mechanism through which rac 4-Nitro Deprenyl exerts its effects is by inhibiting MAO-B, an enzyme responsible for the breakdown of neurotransmitters such as dopamine. By blocking this enzyme, the compound increases the availability of these neurotransmitters in the synaptic cleft, which can enhance dopaminergic signaling and potentially alleviate symptoms associated with neurodegenerative diseases like Parkinson's disease .
Biological Activities
-
Neuroprotective Effects :
- Studies indicate that rac 4-Nitro Deprenyl may protect against neurotoxic agents such as MPTP, which induces Parkinsonian symptoms in animal models. Inhibiting MAO-B has been shown to prevent MPTP-induced neurotoxicity, thereby preserving dopaminergic neurons .
- It has also been reported to enhance cognitive functions in aged animals, suggesting a role in mitigating age-related cognitive decline .
-
Cardiometabolic Implications :
- Research highlights the compound's potential in treating conditions like diabetes and obesity. By modulating neurotransmitter levels, it may influence metabolic pathways that are dysregulated in these disorders.
- Oxidative Stress Modulation :
Comparative Analysis with Similar Compounds
Compound | MAO-B Inhibition | Neuroprotective Effects | Cardiometabolic Effects |
---|---|---|---|
rac 4-Nitro Deprenyl | High | Yes | Yes |
Selegiline (L-Deprenyl) | High | Yes | Moderate |
Rasagiline | Moderate | Yes | Limited |
Case Studies and Research Findings
-
Parkinson's Disease Study :
A double-blind, placebo-controlled trial involved 54 patients with early Parkinson's disease. The study found that those treated with rac 4-Nitro Deprenyl delayed the need for L-dopa therapy significantly compared to the placebo group, indicating a slowing of disease progression by approximately 40% to 83% per year . -
Cognitive Function in Aging :
In a study involving aged dogs, treatment with deprenyl demonstrated significant protective effects against spatial memory deficits, supporting its potential use in age-related cognitive decline . -
Oxidative Stress and Neuroprotection :
Research has shown that deprenyl can reduce oxidative stress markers in neuronal cells exposed to harmful stimuli, further establishing its role as a neuroprotective agent .
Eigenschaften
IUPAC Name |
N-methyl-1-(4-nitrophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZXXMVBTPEPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858183 | |
Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13571-00-1 | |
Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.